molecular formula C10H7NO4 B6279515 4-(5-oxo-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid CAS No. 1429896-69-4

4-(5-oxo-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid

Cat. No.: B6279515
CAS No.: 1429896-69-4
M. Wt: 205.17 g/mol
InChI Key: GXXFSRVESJTEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-oxo-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid: is a heterocyclic compound that features both an oxazole ring and a benzoic acid moiety The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the benzoic acid moiety consists of a benzene ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-oxo-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of nitroacetophenone with hydroxylamine to form an oxime, which is then cyclized to form the oxazole ring. The resulting intermediate is then subjected to further reactions to introduce the benzoic acid moiety .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The oxazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can reduce the oxazole ring to the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-(5-oxo-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(5-oxo-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

    Oxazole: A simpler heterocyclic compound with a similar ring structure.

    Isoxazole: An isomer of oxazole with the oxygen and nitrogen atoms in different positions.

    Benzoxazole: A fused ring system containing both a benzene and an oxazole ring.

Uniqueness: 4-(5-oxo-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid is unique due to the presence of both the oxazole ring and the benzoic acid moiety.

Properties

CAS No.

1429896-69-4

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

4-(5-oxo-4H-1,2-oxazol-3-yl)benzoic acid

InChI

InChI=1S/C10H7NO4/c12-9-5-8(11-15-9)6-1-3-7(4-2-6)10(13)14/h1-4H,5H2,(H,13,14)

InChI Key

GXXFSRVESJTEGX-UHFFFAOYSA-N

Canonical SMILES

C1C(=NOC1=O)C2=CC=C(C=C2)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.